1,1-Diethoxy-2-nitroethane
Overview
Description
1,1-Diethoxy-2-nitroethane is an organic compound with the molecular formula C6H13NO4 It is a nitroalkane derivative characterized by the presence of two ethoxy groups and a nitro group attached to an ethane backbone
Preparation Methods
Synthetic Routes and Reaction Conditions: 1,1-Diethoxy-2-nitroethane can be synthesized through several methods. One common synthetic route involves the reaction of nitromethane with triethyl orthoformate in the presence of an acid catalyst. The reaction proceeds as follows: [ \text{CH}_3\text{NO}_2 + \text{HC(OEt)}_3 \rightarrow \text{C}6\text{H}{13}\text{NO}_4 ] The reaction typically requires heating and the use of zinc(II) chloride as a catalyst .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The process involves careful control of temperature, pressure, and the use of high-purity reagents to minimize impurities.
Chemical Reactions Analysis
Types of Reactions: 1,1-Diethoxy-2-nitroethane undergoes various chemical reactions, including:
Oxidation: The nitro group can be oxidized to form nitroalkenes or other oxidized derivatives.
Reduction: The nitro group can be reduced to an amine group under suitable conditions.
Substitution: The ethoxy groups can be substituted with other nucleophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst are used.
Substitution: Nucleophiles such as halides or amines can be used in substitution reactions.
Major Products Formed:
Oxidation: Nitroalkenes or carboxylic acids.
Reduction: Amino derivatives.
Substitution: Various substituted nitroethanes depending on the nucleophile used.
Scientific Research Applications
1,1-Diethoxy-2-nitroethane has several applications in scientific research:
Organic Synthesis: It is used as an intermediate in the synthesis of more complex organic molecules.
Medicinal Chemistry:
Industrial Applications: It is used in the production of specialty chemicals and as a reagent in various industrial processes.
Mechanism of Action
The mechanism of action of 1,1-Diethoxy-2-nitroethane involves its reactivity due to the presence of the nitro group. The nitro group is electron-withdrawing, making the compound susceptible to nucleophilic attack. This property is exploited in various chemical reactions where the compound acts as an electrophile. The molecular targets and pathways involved depend on the specific reaction and the reagents used.
Comparison with Similar Compounds
1,1-Dimethoxy-2-nitroethane: Similar structure but with methoxy groups instead of ethoxy groups.
1,1-Diethoxy-2-nitropropane: Similar structure but with an additional carbon in the backbone.
1,1-Diethoxy-2-nitrobutane: Similar structure but with two additional carbons in the backbone.
Uniqueness: 1,1-Diethoxy-2-nitroethane is unique due to its specific combination of ethoxy and nitro groups, which confer distinct reactivity and properties. Its specific structure makes it suitable for certain applications where other similar compounds may not be as effective.
Properties
IUPAC Name |
1,1-diethoxy-2-nitroethane | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H13NO4/c1-3-10-6(11-4-2)5-7(8)9/h6H,3-5H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MDYWSMNYPFOQOU-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(C[N+](=O)[O-])OCC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H13NO4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30406738 | |
Record name | 1,1-diethoxy-2-nitroethane | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30406738 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
163.17 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
34560-16-2 | |
Record name | 1,1-diethoxy-2-nitroethane | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30406738 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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